molecular formula C10H13ClN2O B12832612 N-(tert-Butyl)-5-chloronicotinamide

N-(tert-Butyl)-5-chloronicotinamide

Katalognummer: B12832612
Molekulargewicht: 212.67 g/mol
InChI-Schlüssel: IFEDWGSVQIARFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(tert-Butyl)-5-chloronicotinamide: is an organic compound that belongs to the class of nicotinamides It features a tert-butyl group attached to the nitrogen atom and a chlorine atom at the 5-position of the nicotinamide ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 5-chloronicotinic acid and tert-butylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in optimizing reaction conditions and minimizing human error.

Analyse Chemischer Reaktionen

Types of Reactions

    Substitution Reactions: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The nicotinamide ring can participate in redox reactions, although these are less common for this specific compound.

    Amide Bond Formation: The compound can form additional amide bonds with other carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Mild oxidizing agents like hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) can be used.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted nicotinamides can be formed.

    Oxidation Products: Oxidized derivatives of the nicotinamide ring.

    Reduction Products: Reduced forms of the nicotinamide ring, although these are less common.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling: Studied for its role in modulating cell signaling pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Agriculture: Used in the development of agrochemicals.

    Cosmetics: Incorporated into formulations for its potential skin benefits.

Wirkmechanismus

The mechanism by which N-(tert-Butyl)-5-chloronicotinamide exerts its effects is primarily through its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound can modulate these pathways by either inhibiting or activating the target molecules, leading to the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(tert-Butyl)-nicotinamide: Lacks the chlorine atom at the 5-position.

    5-Chloronicotinamide: Lacks the tert-butyl group.

    N-(tert-Butyl)-3-chloronicotinamide: Chlorine atom at the 3-position instead of the 5-position.

Uniqueness

N-(tert-Butyl)-5-chloronicotinamide: is unique due to the specific positioning of the tert-butyl and chlorine groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its analogs, making it a compound of particular interest in scientific research.

Eigenschaften

Molekularformel

C10H13ClN2O

Molekulargewicht

212.67 g/mol

IUPAC-Name

N-tert-butyl-5-chloropyridine-3-carboxamide

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-4-8(11)6-12-5-7/h4-6H,1-3H3,(H,13,14)

InChI-Schlüssel

IFEDWGSVQIARFV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NC(=O)C1=CC(=CN=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.